molecular formula C12H8F3NO2 B3095009 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol CAS No. 1261740-33-3

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol

Cat. No.: B3095009
CAS No.: 1261740-33-3
M. Wt: 255.19 g/mol
InChI Key: NFUVWAKKJKHZSD-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a 4-(trifluoromethoxy)phenyl substituent at the 5-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyridine derivatives, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-8(2-4-11)9-5-10(17)7-16-6-9/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUVWAKKJKHZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683145
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261740-33-3
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its high yield and functional group tolerance. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol with analogous pyridin-3-ol derivatives, focusing on structural variations, substituent effects, and inferred properties.

Substituent Effects on the Phenyl Ring
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Inferences
This compound 4-(Trifluoromethoxy) C₁₂H₈F₃NO₂ High lipophilicity; strong electron-withdrawing effect enhances metabolic stability .
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 4-Chloro, 2-methoxy C₁₂H₁₀ClNO₂ Chloro (electron-withdrawing) and methoxy (electron-donating) groups create opposing electronic effects; may alter binding affinity .
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol 2-Fluoro, 3-methoxy C₁₂H₁₀FNO₂ Fluorine enhances bioavailability; methoxy improves solubility .
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol 3-(Trifluoromethyl), hydroxymethyl C₁₃H₁₀F₃NO Trifluoromethyl (–CF₃) is less polar than –OCF₃; hydroxymethyl (–CH₂OH) increases solubility .

Key Observations :

  • Trifluoromethoxy (–OCF₃) vs.
  • Halogen vs. Alkoxy Substituents : Chloro and fluoro substituents (e.g., in ) enhance electronic withdrawal, which can strengthen receptor binding but reduce solubility compared to methoxy groups.
  • Positional Isomerism : Substituents at the 2-, 3-, or 4-positions on the phenyl ring (e.g., 2-fluoro vs. 4-chloro) influence steric interactions and molecular symmetry, affecting crystallinity and melting points .
Heterocyclic Core Modifications

While the target compound retains a pyridin-3-ol core, related structures such as 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol () replace pyridine with pyrrolidine. This alteration reduces aromaticity, increasing conformational flexibility but decreasing planarity, which may reduce target selectivity .

Biological Activity

5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethoxy group enhances the compound's lipophilicity, which facilitates cellular penetration and interaction with biological targets.

This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethoxy phenyl group. The synthesis typically involves the trifluoromethylation of suitable aromatic precursors, utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This synthetic route allows for the efficient production of the compound, which can be further modified to explore structure-activity relationships (SAR) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that compounds with trifluoromethoxy substitutions can inhibit the growth of various bacterial strains. For instance, a related study noted that similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been found to target specific pathways involved in tumor growth and proliferation. The compound's mechanism of action appears to involve inhibition of key enzymes and signaling pathways associated with cancer cell survival. Notably, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical player in cancer metabolism and survival .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethoxy group has been linked to enhanced biological activity compared to non-fluorinated analogs. For example, the presence of this group significantly increases potency against serotonin uptake inhibition by sixfold compared to its non-fluorinated counterparts . This enhancement is attributed to improved interactions with target proteins due to increased lipophilicity and altered electronic properties.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening : In a study focusing on antimicrobial properties, this compound was tested against various pathogens, revealing promising results with low MIC values .
  • Cancer Cell Line Studies : In vitro assays using cancer cell lines demonstrated that this compound effectively induces apoptosis in cancer cells through PI3K pathway inhibition, suggesting its potential as a therapeutic agent .
  • Pharmacokinetic Profiling : Further investigations into the pharmacokinetics revealed that modifications at the pyridine ring could optimize solubility and metabolic stability, enhancing its therapeutic profile .

Q & A

Q. What are the recommended synthetic routes for 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol, and how can intermediates be characterized?

A common approach involves Suzuki-Miyaura cross-coupling reactions to attach the trifluoromethoxy-substituted phenyl group to the pyridine core. For example, analogous compounds like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol were synthesized via palladium-catalyzed coupling, followed by hydroxylation . Key intermediates should be characterized using 1H^1H/13C^{13}C-NMR to confirm regioselectivity and LC-MS/HPLC (≥95% purity) to verify purity .

Q. Which analytical techniques are critical for structural validation of this compound?

High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight, while 19F^{19}F-NMR is critical for verifying the trifluoromethoxy group’s integrity. X-ray crystallography, as demonstrated for structurally related pyridine derivatives (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine), can resolve stereochemical ambiguities . FT-IR can identify hydroxyl and aromatic C-F stretching vibrations (1050–1250 cm1 ^{-1}) .

Q. What pharmacological roles does this compound play in drug discovery?

The trifluoromethoxy-phenylpyridine scaffold is a key pharmacophore in antifungal agents (e.g., Quilseconazole) and inhibitors like IACS-010759 (HIF-1 inhibitor) and CB-839 (glutaminase inhibitor). Its electron-withdrawing trifluoromethoxy group enhances metabolic stability and target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic substitution of the pyridine hydroxyl group and trifluoromethoxy-phenyl ring is critical. For instance:

  • Replacing the hydroxyl group with methoxy reduces antifungal activity in Quilseconazole analogs .
  • Fluorination at the pyridine C2 position (as in 6-fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives) improves pharmacokinetic properties .
    Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like HIF-1α or fungal CYP51 .

Q. How to resolve contradictions in reported biological data for analogs?

Contradictions in potency (e.g., varying IC50_{50} values across studies) may arise from differences in assay conditions or impurity profiles. Strategies include:

  • Standardizing assays (e.g., ATP-based viability tests for IACS-010759) .
  • Synthesizing and testing enantiopure analogs, as stereochemistry significantly impacts activity (e.g., (2R)-configured Quilseconazole derivatives) .
  • Cross-validating results using orthogonal methods like thermal shift assays for target engagement .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic effects of the trifluoromethoxy group on aromatic ring polarization. Quantitative Structure-Property Relationship (QSPR) models predict logP (experimental logP ≈ 2.8) and solubility. Molecular dynamics simulations assess stability in biological membranes .

Methodological Considerations

Q. How to design controlled experiments for evaluating metabolic stability?

  • Use human liver microsomes (HLMs) with NADPH cofactors to measure intrinsic clearance.
  • Compare with deuterated analogs (e.g., replacing hydroxyl with -OD) to assess isotope effects on metabolism .
  • Validate results via LC-MS/MS quantification of parent compound and metabolites .

Q. What strategies improve synthetic scalability for in vivo studies?

  • Replace chromatographic purification with crystallization (e.g., using tert-butyl methyl ether for intermediates) .
  • Optimize coupling reactions using microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C for Suzuki-Miyaura steps) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol

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